3-(m-Tolylsulfonyl)acrylonitrile is a chemical compound characterized by the presence of a tolylsulfonyl group attached to an acrylonitrile moiety. This compound is notable for its applications in organic synthesis and medicinal chemistry, particularly as a building block for more complex molecules. It is classified as a nitrile and sulfonamide derivative, which positions it within a unique category of compounds that exhibit diverse reactivity patterns.
The compound can be synthesized through the reaction of m-toluenesulfonyl chloride with acrylonitrile, typically in the presence of a base such as triethylamine. This method has been documented in various chemical literature and databases, including BenchChem and patent filings, which outline its synthesis and applications in organic chemistry.
3-(m-Tolylsulfonyl)acrylonitrile is classified under:
The synthesis of 3-(m-tolylsulfonyl)acrylonitrile typically involves:
In industrial settings, continuous flow processes may be employed to improve efficiency and yield. Advanced purification techniques such as recrystallization and chromatography are often utilized to obtain high-purity products.
3-(m-Tolylsulfonyl)acrylonitrile features a nitrile functional group () and a sulfonamide group (-) attached to a propene backbone. The structural formula can be represented as follows:
Where:
3-(m-Tolylsulfonyl)acrylonitrile can undergo several types of chemical reactions:
The mechanism of action for 3-(m-tolylsulfonyl)acrylonitrile involves its reactivity due to the electron-withdrawing nature of the sulfonyl group, which enhances the electrophilicity of the acrylonitrile moiety. This allows for nucleophilic attacks at the nitrile carbon, facilitating various biochemical interactions:
Relevant data on melting points, boiling points, and solubility should be derived from experimental studies or material safety data sheets (MSDS).
3-(m-Tolylsulfonyl)acrylonitrile has several scientific uses across various fields:
This compound's unique properties make it valuable for research applications, particularly in developing new synthetic methodologies and exploring biological interactions.
The systematic IUPAC name for the compound is (2E)-3-[(3-methylphenyl)sulfonyl]prop-2-enenitrile, reflecting its core structural components. The parent chain is identified as a three-carbon acrylonitrile unit (prop-2-enenitrile) containing a nitrile group (–C≡N) and a vinyl group. The sulfonyl substituent (–SO₂–) bridges the acrylonitrile moiety to the meta-substituted toluene derivative (3-methylphenyl), establishing it as an aryl sulfone [1] [4]. The stereochemical descriptor (2E) specifies the trans configuration about the double bond, consistent with the energetically favored conformation observed in related acrylonitrile derivatives [5].
This naming follows IUPAC substitutive nomenclature rules:
Alternative chemical names include 3-(m-Toluenesulfonyl)acrylonitrile and 3-[(3-Methylphenyl)sulfonyl]-2-propenenitrile, both recognized in chemical databases like PubChem and CAS Common Chemistry [1] [5].
3-(m-Tolylsulfonyl)acrylonitrile has the molecular formula C₁₀H₉NO₂S, with a molecular weight of 207.25 g/mol. This formula is shared among the ortho-, meta-, and para-tolylsulfonyl positional isomers, though their physicochemical properties diverge due to distinct steric and electronic environments [1] [4] [5].
Table 1: Comparative Analysis of Tolylsulfonylacrylonitrile Isomers
| Isomer | CAS Registry Number | Molecular Weight (g/mol) | SMILES Notation | Sulfonyl Group Position |
|---|---|---|---|---|
| m-Tolyl | 1012-69-7 | 207.25 | N#C/C=C/S(=O)(=O)C1=CC=CC(C)=C1 | Meta to methyl group |
| p-Tolyl | 19542-67-7 | 207.25 | N#CC=C/S(=O)(=O)C1=CC=C(C)C=C1 | Para to methyl group |
| o-Tolyl* | Not reported | 207.25 | N#CC=C/S(=O)(=O)C1=CC=CC=C1C | Ortho to methyl group |
*Note: o-Tolyl isomer data inferred from structural analogs in [3]
Key structural distinctions:
Nuclear Magnetic Resonance (NMR) Spectroscopy:The ¹H NMR spectrum is expected to exhibit distinct resonances reflecting the m-tolyl and vinyl environments [2]:
In ¹³C NMR, key signals include:
Infrared (IR) Spectroscopy:Critical absorption bands based on functional groups and reference analogs [2] [7]:
Mass Spectrometry:Electron ionization (EI-MS) would likely show:
Table 2: Theoretical Spectroscopic Signatures of Key Functional Groups
| Functional Group | NMR Chemical Shifts (δ) | IR Absorption (cm⁻¹) | Mass Spec Fragments (m/z) |
|---|---|---|---|
| –C≡N | ¹H: –; ¹³C: 115–120 | 2,200–2,260 | 207 (M⁺), 155 [M–C₂H₂N]⁺ |
| –SO₂– | ¹H: –; ¹³C: 135–145 | 1,120–1,350 (asym/sym) | 91 [C₇H₇]⁺ |
| Aryl–CH₃ | ¹H: 2.4; ¹³C: 21.5 | 2,850–2,960 | 15 [CH₃]⁺ |
| Vinyl –CH= | ¹H: 6.5–7.5; ¹³C: 130–140 | 1,600–1,630 | 77 [C₆H₅]⁺, 65 [C₅H₅]⁺ |
While no single-crystal X-ray data exists for 3-(m-tolylsulfonyl)acrylonitrile in the retrieved literature, crystallographic analyses of structurally related acrylonitrile derivatives provide insights into probable molecular geometry. In (Z)-3-o-Tolyl-3-(p-tolyloxy)acrylonitrile (C₁₇H₁₅NO), key features observed include [3]:
In analogous sulfonylacrylonitriles, the following bonding patterns are anticipated:
Table 3: Characteristic Bond Parameters from Related Acrylonitrile Structures
| Bond/Angle | Experimental Range | Theoretical Value (DFT) | Bonding Significance |
|---|---|---|---|
| C≡N | 1.14–1.16 Å | 1.16 Å | Triple bond with high bond order |
| C=C (vinyl) | 1.31–1.34 Å | 1.33 Å | Double bond with sp² hybridization |
| S=O | 1.42–1.45 Å | 1.44 Å | Polar double bond; strong dipole moment |
| C(aryl)–S | 1.76–1.78 Å | 1.77 Å | Single bond with p-π conjugation |
| O=S=O angle | 108–112° | 110° | Tetrahedral geometry at sulfur |
Computational studies (e.g., DFT/B3LYP/6-311G*) on similar bis(methylthio)acrylonitriles validate these geometries and predict molecular electrostatic potentials highlighting electron-deficient vinyl regions and electron-rich sulfonyl oxygens [7]. For 3-(m*-tolylsulfonyl)acrylonitrile, this would manifest as:
The meta-methyl substitution likely induces subtle electronic perturbations compared to para-analogs, potentially altering crystal packing without major bond parameter changes.
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 39015-77-5
CAS No.: 21115-85-5
CAS No.: 39492-88-1